N-Butyraldehyde-D8
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Overview
Description
Synthesis Analysis
N-Butyraldehyde-D8 can be produced from glucose by engineered Escherichia coli . This process involves expressing a modified Clostridium CoA-dependent n-butanol production pathway with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . The presence of native alcohol dehydrogenase led to spontaneous conversion of n-butyraldehyde to n-butanol, which was addressed by knocking out native E. coli alcohol dehydrogenases .Molecular Structure Analysis
The IUPAC name for this compound is 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one . The InChI is InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D . The Canonical SMILES is CCCC=O and the Isomeric SMILES is [2H]C (=O)C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H] .Chemical Reactions Analysis
This compound is produced exclusively from hydroformylation of propylene . It is a versatile chemical used in the synthesis of various C4 and C8 alcohols, carboxylic acids, amines, and esters .Physical and Chemical Properties Analysis
This compound has a molecular weight of 80.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass is 80.107728842 g/mol and the Monoisotopic Mass is also 80.107728842 g/mol . The Topological Polar Surface Area is 17.1 Ų .Scientific Research Applications
Renewable Synthesis from Glucose
N-Butyraldehyde is a versatile chemical used in the synthesis of diverse alcohols, acids, esters, and amines. A study by Ku et al. (2017) demonstrated its renewable production from glucose using engineered Escherichia coli. This approach could be a basis for further development in renewable n-butyraldehyde production.
Catalytic Ozonation and Photocatalysis
Abou Saoud et al. (2019) explored the degradation of butyraldehyde through catalytic ozonation combined with non-thermal plasma and photocatalytic processes, suggesting potential in environmental applications.
Anionic Polymerization
In polymer science, Weideman et al. (2017) demonstrated the anionic polymerization of n-butyraldehyde, leading to well-defined poly(n-butyraldehyde) with potential applications in self-immolative polymer systems.
Kinetic Studies in Catalysis
Raizada et al. (2007) and Wu & Mu (2007) conducted kinetic studies on the synthesis of butyraldehyde and its photooxidation, respectively. These studies contribute to understanding the chemical processes involved in butyraldehyde production and degradation.
Air Pollution Control
Costa et al. (2017) investigated the conversion of butyraldehyde using dielectric barrier discharge in air pollution control, indicating its potential in environmental cleanup processes. Link to study.
Chemical Production and Catalysis
Several studies have explored the use of n-butyraldehyde in various chemical production and catalytic processes. These include Requies et al. (2012) on butyraldehyde conversion, Heiss & Sahetchian (1996) on n-C4H9O radical reactions, and Abou Saoud et al. (2017) on pollutant abatement in air mixture systems.
Nuclear Technology
In the field of nuclear technology, Uchiyama et al. (1998) studied the kinetics of the reaction between Np(VI) and butyraldehyde isomers, contributing to the understanding of flow-sheet conditions in the Np separation process.
Mechanism of Action
Target of Action
N-Butyraldehyde-D8, also known as Butanal-D8, is primarily targeted in the biochemical pathways of microorganisms like Escherichia coli . It plays a crucial role in the synthesis of diverse C4–C8 alcohols, carboxylic acids, esters, and amines .
Mode of Action
This compound interacts with its targets through a modified Clostridium CoA-dependent n-butanol production pathway . This pathway involves a mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii has been found to outperform other tested homologues .
Biochemical Pathways
The biochemical pathway affected by this compound is the Clostridium CoA-dependent n-butanol production pathway . The presence of native alcohol dehydrogenase in E. coli can lead to the spontaneous conversion of this compound to n-butanol . This issue can be addressed by knocking out native E. coli alcohol dehydrogenases, significantly improving the butyraldehyde-to-butanol ratio .
Pharmacokinetics
It’s worth noting that the production titer of this compound can be increased through in situ liquid–liquid extraction using oleyl alcohol . This process suggests that the bioavailability of this compound can be influenced by the extraction method used.
Result of Action
The result of this compound’s action is the production of n-butyraldehyde directly from glucose . This production process has been demonstrated in E. coli strains engineered to express a modified Clostridium CoA-dependent n-butanol production pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the butyraldehyde-to-butanol ratio can be improved by reducing media complexity from Terrific broth to M9 media containing 2% yeast extract . Additionally, the use of oleyl alcohol as an extractant in in situ liquid–liquid extraction has been shown to increase the titer of this compound produced .
Future Directions
The production of N-Butyraldehyde-D8 from glucose through engineered Escherichia coli represents a significant step towards renewable chemical production . Through sequential strain and condition optimizations, the butyraldehyde-to-butanol ratio was improved significantly compared to the parent strain . This work may serve as a basis for further development of renewable this compound production .
Biochemical Analysis
Biochemical Properties
N-Butyraldehyde-D8 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in an engineered Escherichia coli strain, a modified Clostridium CoA-dependent n-butanol production pathway was expressed with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii outperformed the other tested homologues .
Cellular Effects
The presence of native alcohol dehydrogenase led to spontaneous conversion of this compound to n-butanol . This conversion significantly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the native E. coli alcohol dehydrogenases were knocked out, significantly improving the butyraldehyde-to-butanol ratio .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
1,2,2,3,3,4,4,4-octadeuteriobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-RIZALVEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84965-36-6 |
Source
|
Record name | 84965-36-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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